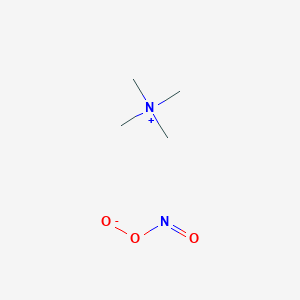
Tetramethylammonium peroxynitrite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethylammonium peroxynitrite, also known as this compound, is a useful research compound. Its molecular formula is C4H12N2O3 and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Cell Signaling Studies
Tetramethylammonium peroxynitrite serves as a source of peroxynitrite in cell signaling studies. It has been used to explore the effects of reactive nitrogen species on cellular functions, particularly in the context of oxidative stress and inflammation. Research indicates that peroxynitrite can modify proteins through nitration, affecting their function and contributing to various pathologies such as neurodegenerative diseases and cancer .
2. Toxicology Research
The compound is instrumental in toxicology studies, where it helps to elucidate the mechanisms by which oxidative stress contributes to cellular damage. For instance, studies have demonstrated that this compound can induce oxidative modifications in biomolecules, leading to cell death or dysfunction . This property has made it a useful agent in assessing the cytotoxic effects of various compounds under oxidative stress conditions.
3. Disease Modeling
This compound has been employed in models of diseases characterized by oxidative stress and inflammation. For example, it has been used to study the role of peroxynitrite in cardiovascular diseases, neurodegeneration, and chronic inflammatory conditions. The ability of peroxynitrite to nitrate tyrosine residues in proteins has been linked to the pathogenesis of these diseases, providing insights into potential therapeutic targets .
The detection of this compound and its biological effects often involves advanced techniques such as:
- Fluorescent Probes : Recent advancements have led to the development of probes that can detect peroxynitrite levels in live cells, allowing researchers to visualize oxidative stress dynamics in real-time .
- High-Performance Liquid Chromatography (HPLC) : This method is utilized for quantifying peroxynitrite concentrations and assessing its reactivity with various biomolecules .
- Electron Paramagnetic Resonance (EPR) : EPR spectroscopy allows for the detection of free radicals generated during reactions involving this compound, providing insight into its oxidative mechanisms .
Propiedades
Número CAS |
157167-78-7 |
|---|---|
Fórmula molecular |
C4H12N2O3 |
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
oxido nitrite;tetramethylazanium |
InChI |
InChI=1S/C4H12N.HNO3/c1-5(2,3)4;2-1-4-3/h1-4H3;3H/q+1;/p-1 |
Clave InChI |
VEDGICDSTZIIKX-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)C.N(=O)O[O-] |
SMILES canónico |
C[N+](C)(C)C.N(=O)O[O-] |
Sinónimos |
NMe4-ONOO tetramethylammonium peroxynitrite |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















